molecular formula C13H19N3O2 B2647226 tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate CAS No. 898271-45-9

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate

Cat. No.: B2647226
CAS No.: 898271-45-9
M. Wt: 249.314
InChI Key: DJXNRCWSAHCRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate” is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 . It is also known as "Carbamic acid, N-[1-(2-pyridinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)" . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate. For example, studies on structure-activity relationships in the 2-arylcarbapenem series, which utilize related compounds as crucial synthons for synthesizing carbapenems with antimicrobial properties, highlight the relevance of tert-butyl and pyridinyl groups in medicinal chemistry (Guthikonda et al., 1987). Similarly, compounds with tert-butyl and pyridinyl substituents have been examined for their role in creating potent histamine H4 receptor ligands, demonstrating the compound's significance in the development of anti-inflammatory and analgesic agents (Altenbach et al., 2008).

Chemical Synthesis Techniques

Research into tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate and related compounds has also contributed to advancements in chemical synthesis techniques. For instance, a study on the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate showcases innovative methods for constructing complex molecules under mild conditions (Wang et al., 2022). These techniques are pivotal for the efficient synthesis of pharmaceuticals and materials.

Applications in Drug Development

Further research highlights the utility of tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate in drug development processes. A study on the process development and pilot-plant synthesis of a lymphocyte function-associated antigen 1 inhibitor intermediate showcases the practical application of related chemistry in the pharmaceutical industry, illustrating the compound's role in manufacturing drug intermediates with high purity and yield (Li et al., 2012).

Novel Drug Molecules Synthesis

Additionally, research into the synthesis of Schiff’s bases and 2-azetidinones of isonicotinyl hydrazone as potential antidepressant and nootropic agents indicates the broader implications of using tert-butyl and pyridinyl-containing compounds in creating novel therapeutic molecules. These studies reveal the potential of such chemistry to contribute to the development of new treatments for CNS disorders (Thomas et al., 2016).

Properties

IUPAC Name

tert-butyl N-(1-pyridin-2-ylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXNRCWSAHCRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-chloropyridine and tert-butyl azetidin-3-ylcarbamate in a similar manner as described for tert-butyl {1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate. 1H NMR (500 MHz CDCl3): δ 1.46 (s, 9H), 3.76-3.80 (m, 2H), 4.31-4.35 (m, 2H), 4.63 (bs, 1H), 5.10 (bs, 1H), 6.29 (d, 1H), 6.61-6.64 (m, 1H), 7.43-7.47 (m, 1H), 8.14-8.16 (m, 1H); 13C NMR (125 MHz CDCl3): δ 28.58, 41.79, 58.58, 80.22, 106.36, 113.48, 137.37, 148.42, 155.24, 160.66; Mass Spectrum: M+H+ 250.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl {1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.